

Spectroscopic Data Comparison: 1H-4,7-Ethanobenzimidazole and Related Benzimidazole Derivatives

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Compound of Interest

Compound Name: 1H-4,7-Ethanobenzimidazole

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This guide provides a comparative analysis of the spectroscopic data for **1H-4,7-Ethanobenzimidazole** and its structural analogs, benzimidazole and 4,5,6,7-tetrahydro-1H-benzimidazole. Due to the limited availability of experimental data for **1H-4,7-ethanobenzimidazole** in the public domain, this guide presents the known spectroscopic data for the parent aromatic and saturated analogs to infer the expected spectral characteristics of the target molecule.

Introduction

Benzimidazole and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.^{[1][2]} The structural modification of the benzimidazole core can significantly influence its physicochemical and pharmacological properties. **1H-4,7-Ethanobenzimidazole**, a derivative with a bridged, saturated carbocyclic ring fused to the benzimidazole system, presents a unique conformational rigidity that is of interest in drug design. Understanding its spectroscopic properties is essential for its unambiguous identification and characterization.

This guide summarizes the available ¹H NMR, ¹³C NMR, and mass spectrometry data for benzimidazole and provides predicted data for 4,5,6,7-tetrahydro-1H-benzimidazole and **1H-4,7-ethanobenzimidazole** based on established structure-spectra correlations.

Data Presentation

Table 1: Spectroscopic Data of Benzimidazole

Parameter	¹ H NMR (DMSO-d ₆)	¹³ C NMR (DMSO-d ₆)	Mass Spectrometry (EI)
Chemical Shift (ppm) or m/z	8.19 (s, 1H, H2), 7.57 (dd, 2H, H4/H7), 7.17 (dd, 2H, H5/H6), 12.43 (br s, 1H, NH) [3]	141.85 (C2), 138.08 (C4/C7), 121.63 (C5/C6), 115.44 (C3a/C7a)[3]	118 (M ⁺), 91, 64[3]
Notes	Due to rapid proton exchange, the signals for H4/H7 and H5/H6 are averaged.[4]	The signals for C4/C7 and C5/C6 are also averaged due to tautomerism.[4]	The base peak is the molecular ion.

Table 2: Predicted Spectroscopic Data of 4,5,6,7-Tetrahydro-1H-benzimidazole

Parameter	Predicted ¹ H NMR	Predicted ¹³ C NMR	Mass Spectrometry (EI)
Chemical Shift (ppm) or m/z	~7.5 (s, 1H, H2), ~2.5 (m, 4H, H4/H7), ~1.8 (m, 4H, H5/H6), ~11.5 (br s, 1H, NH)	~145 (C2), ~120 (C3a/C7a), ~23 (C4/C7), ~22 (C5/C6)	122 (M ⁺), 94, 67
Notes	The aromatic H2 proton remains. The protons on the saturated ring will appear as multiplets in the aliphatic region.	The carbons of the saturated ring will be significantly shielded compared to the aromatic analog.	The molecular ion is expected at m/z 122.

Table 3: Predicted Spectroscopic Data of 1H-4,7-Ethanobenzimidazole

Parameter	Predicted ^1H NMR	Predicted ^{13}C NMR	Mass Spectrometry (EI)
Chemical Shift (ppm) or m/z	~7.8 (s, 1H, H2), ~7.0 (s, 2H, H5/H6), ~3.5 (m, 2H, H4/H7), ~1.5-2.0 (m, 4H, Ethano bridge), ~12.0 (br s, 1H, NH)	~150 (C2), ~140 (C3a/C7a), ~115 (C5/C6), ~30 (C4/C7), ~25 (Ethano bridge carbons)	146 (M^+), 118, 91
Notes	The ethano bridge will introduce conformational constraints, leading to more complex splitting patterns for the bridge protons. The H5/H6 protons are expected to be singlets due to symmetry.	The bridgehead carbons (C4/C7) and the ethano bridge carbons will appear in the aliphatic region.	The molecular ion is expected at m/z 146. A retro-Diels-Alder fragmentation losing ethene (28 Da) is possible, leading to a fragment at m/z 118.

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl_3).
- **^1H NMR:** Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- ^{13}C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

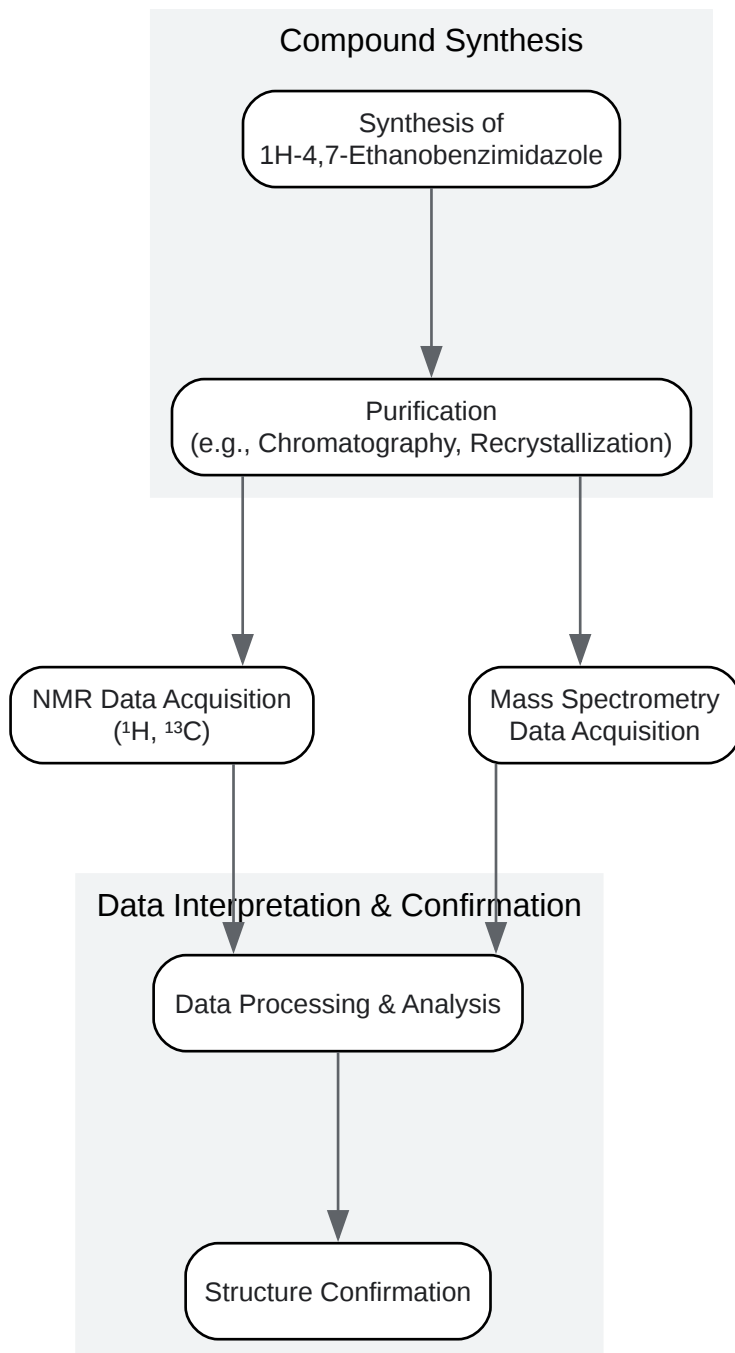
Mass Spectrometry (MS)

- Instrumentation: Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
- Sample Introduction: The sample can be introduced directly via a solid probe or through a gas chromatograph (GC) or liquid chromatograph (LC) for separation prior to analysis.
- Data Acquisition: The instrument is scanned over a mass range appropriate for the expected molecular weight of the compound. The resulting mass spectrum shows the relative abundance of ions at different mass-to-charge ratios (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound.

Workflow for Spectroscopic Data Acquisition and Analysis



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Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final structure confirmation.

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